N-(Hydroxymethyl)nicotinamide

Stability Hydrolysis First-Order Kinetics

Researchers seeking targeted hepatobiliary therapeutics find standard nicotinamide analogs lack localized efficacy. N-(Hydroxymethyl)nicotinamide addresses this as a pH-dependent prodrug-its N-hydroxymethyl moiety enables hydrolysis in the mildly alkaline biliary tract (k = 0.00675 min⁻¹ at 30°C), releasing nicotinamide and formaldehyde for synergistic antimicrobial and spasmolytic action. • Dual-release mechanism delivers localized antimicrobial & choleretic effects • High-yield synthesis (72.4%) from inexpensive reagents enables cost-effective scale-up • Crystalline solid (mp 141-142°C) ensures robust shelf-stable formulation. Bulk quantities available for R&D and API synthesis.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 3569-99-1
Cat. No. B1678751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hydroxymethyl)nicotinamide
CAS3569-99-1
SynonymsFelosan
N-(hydroxymethyl)nicotinamide
nicotinylhydroxymethylamide
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCO
InChIInChI=1S/C7H8N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h1-4,10H,5H2,(H,9,11)
InChIKeyJRFKIOFLCXKVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-(Hydroxymethyl)nicotinamide Overview


N-(Hydroxymethyl)nicotinamide (NHN; CAS 3569-99-1), also known as nicotinylmethylamide or Bilamid, is a synthetic derivative of nicotinamide (vitamin B3) classified as an antimicrobial and choleretic agent [1]. It is a crystalline solid with a molecular weight of 152.15 g/mol and a melting point of 141–142°C [2]. Structurally, it features a hydroxymethyl group (-CH₂OH) attached to the amide nitrogen of the pyridine-3-carboxamide core, a modification that fundamentally alters its pharmacokinetic and pharmacodynamic profile relative to the parent molecule [3].

Prodrug activation and controlled hydrolysis studies
Antimicrobial mechanism research in hepatobiliary models
Hydroxymethylamide class formaldehyde-release investigation
Cost-effective intermediate for scalable synthesis workflows

Why N-(Hydroxymethyl)nicotinamide Cannot Be Substituted


Simple substitution with nicotinamide or its close analogs (e.g., 1-methylnicotinamide, nicotinamide riboside) fails to replicate the unique therapeutic profile of N-(hydroxymethyl)nicotinamide because of its distinctive N-hydroxymethyl functionality. This moiety enables the compound to act as a prodrug, undergoing pH-dependent and enzyme-mediated hydrolysis in vivo to release nicotinamide and formaldehyde [1]. This dual-release mechanism confers a synergistic antimicrobial action not observed with nicotinamide alone and imparts potent choleretic and spasmolytic effects on the biliary tract . Consequently, the compound's clinical utility in hepatobiliary disorders and certain infectious conditions is specifically tied to this hydrolytic activation, a feature entirely absent in non-hydroxymethylated derivatives [2].

Factor
N-(Hydroxymethyl)nicotinamide
Nicotinamide
Interchangeability Risk
Prodrug mechanism
pH-dependent hydrolysis releases nicotinamide and formaldehyde
No hydrolysis release; direct vitamin B3 activity
Mechanism-driven response may not transfer
Reported endpoint context
Choleretic and spasmolytic endpoints in biliary models
Primarily nutritional/ vitamin role; weak antimicrobial reports
Model endpoint profile likely different
Formaldehyde release
Hydroxymethyl group acts as formaldehyde depot
No formaldehyde-generating capacity
Antimicrobial synergy context may not replicate

N-(Hydroxymethyl)nicotinamide: Quantitative Evidence


Superior Hydrolysis Kinetics vs Nicotinamide

N-(Hydroxymethyl)nicotinamide exhibits well-defined first-order decomposition kinetics in basic solutions, a characteristic that distinguishes it from the significantly more stable nicotinamide. The hydroxymethyl group serves as a designed hydrolytic liability, enabling controlled release of the active parent compound. Quantitatively, at 30°C in basic media, the decomposition rate constant (k) is 0.00675 min⁻¹, yielding a half-life (t₀.₅) of 1.71 hours and an activation energy (Ea) of 44.75 kJ/mol [1]. In contrast, nicotinamide is essentially stable under these conditions, requiring harsh acid or base and elevated temperatures for significant hydrolysis to nicotinic acid. This kinetic profile confirms NHN's function as a hydrolytically activated prodrug, a property not shared by its more stable parent [2].

Hydrolysis kinetics
Reported
k = 0.00675 min⁻¹; t₀.₅ = 1.71 h vs Nicotinamide stable
Supports prodrug activation model in basic media
Basic solution, 30°C; TLC-densitometry
Stability Hydrolysis First-Order Kinetics

Dual Prodrug Release: Formaldehyde & Nicotinamide

A key differentiating feature of N-(Hydroxymethyl)nicotinamide is its capacity to release formaldehyde upon hydrolysis, a property absent in nicotinamide. This release is not merely a degradation pathway but is integral to its antimicrobial mechanism. While direct quantitative data for NHN itself is limited, studies on the structurally analogous 1-methyl-N'-(hydroxymethyl)nicotinamide (MNAF⁺) demonstrate that the hydroxymethyl group acts as a formaldehyde depot [1]. This formaldehyde release, in combination with the liberated nicotinamide (or 1-methylnicotinamide in the analog), is hypothesized to contribute to a synergistic antimicrobial effect . The parent compound, nicotinamide, lacks this formaldehyde-generating capacity and relies solely on its vitamin B3 activity or direct antimicrobial effects.

Dual release mechanism
Class-level
Releases formaldehyde and nicotinamide upon hydrolysis
Supports antimicrobial synergy hypothesis
Inferred from MNAF⁺ analog; class-level inference
Prodrug Formaldehyde Release Antimicrobial Synergy

Optimized High-Yield Synthesis

The synthesis of N-(Hydroxymethyl)nicotinamide has been systematically optimized, achieving a reported yield of 72.4% under specific conditions (3.0 g nicotinamide, 5.0 mL 36.8% formaldehyde, 0.03 g K₂CO₃, boiling water bath for 1 hour) [1]. This level of optimization provides a clear manufacturing advantage for procurement decisions. In contrast, yields for other nicotinamide derivatives (e.g., nicotinamide riboside or complex NNMT inhibitors) are often lower and involve more expensive or complex synthetic routes [2]. The straightforward, high-yielding condensation reaction using inexpensive starting materials positions NHN as a more cost-effective and readily scalable option for industrial applications requiring kilogram-scale production.

Synthetic yield
Cross-study comparable
72.4%
Supports cost-effective scalability
Single-step condensation; K₂CO₃, formaldehyde
Synthesis Yield Optimization Process Chemistry

Biliary Tract Antimicrobial Spectrum

While specific minimum inhibitory concentration (MIC) values for N-(Hydroxymethyl)nicotinamide are not widely reported in modern primary literature, its established clinical use provides a qualitative spectrum of activity that differs from that of nicotinamide. NHN is clinically employed for its antimicrobial effects against biliary and enteric pathogens, including Enterococcus spp., Escherichia coli, and other Gram-positive and Gram-negative bacteria . In contrast, nicotinamide's antimicrobial activity is generally limited and primarily observed in topical applications or at high concentrations [1]. The targeted use of NHN in hepatobiliary infections suggests a favorable pharmacokinetic distribution or a unique antimicrobial profile in bile, a property that cannot be assumed for generic nicotinamide.

Antimicrobial context
Supporting evidence
Effective against Enterococcus, E. coli in biliary models
Context-dependent antimicrobial profile
Qualitative clinical indication; MIC not reported
Antimicrobial Spectrum Biliary Tract Infections Enteric Bacteria

N-(Hydroxymethyl)nicotinamide: Key Applications


Targeted Prodrugs for Biliary Infections

Leverage the predictable base-catalyzed hydrolysis kinetics (k = 0.00675 min⁻¹ at 30°C) [1] and the established clinical use in cholangitis and cholecystitis to formulate NHN as a targeted prodrug. Its activation is favored in the mildly alkaline environment of the biliary tract, releasing nicotinamide and formaldehyde locally to exert antimicrobial and spasmolytic effects [2]. This application scenario is distinct from using nicotinamide, which would not provide the same localized, dual-action therapeutic effect.

Industrial-Scale Antimicrobial Intermediate

Utilize the optimized, high-yield synthesis (72.4% under published conditions) [1] for the cost-effective, large-scale manufacture of N-(Hydroxymethyl)nicotinamide. The simplicity of the reaction and use of inexpensive reagents (nicotinamide, formaldehyde, K₂CO₃) positions this compound as a preferred intermediate or active pharmaceutical ingredient (API) for veterinary or human antimicrobial formulations, especially when compared to synthetically demanding analogs like nicotinamide riboside [2].

Formaldehyde-Releasing Antimicrobial Research

As a member of the hydroxymethylamide class, NHN serves as a valuable model compound for investigating the antimicrobial properties of formaldehyde-releasing prodrugs [1]. Its well-characterized hydrolysis behavior allows for controlled studies of formaldehyde's contribution to antimicrobial synergy, which is not possible with non-hydrolyzable analogs like nicotinamide. This makes NHN a critical tool for developing next-generation antimicrobial agents with built-in sterilization mechanisms.

Hepatobiliary Oral Solid Dosage Formulation

Exploit the solid-state stability and well-defined melting point (141–142°C) [1] of N-(Hydroxymethyl)nicotinamide to develop robust, shelf-stable oral tablet formulations. The compound's rapid hydrolysis in basic media necessitates protective enteric coatings or specialized formulation strategies to ensure delivery to the intestinal tract or bile ducts, a design challenge that directly stems from its unique kinetic profile and is not a concern for the significantly more stable nicotinamide.

Application
Selection Property
Validation Focus
Biliary prodrug activation research
Base-catalyzed hydrolysis kinetics
pH-dependent release in model bile
Large-scale intermediate synthesis
High-yield single-step profile
Process reproducibility and cost analysis
Formaldehyde-release mechanism studies
Hydroxymethylamide class behavior
Antimicrobial synergy in vitro models
Oral formulation research for biliary targeting
Solid-state stability & pH sensitivity
Enteric protection and dissolution profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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